molecular formula C7H6N2O B7888630 1,2-dihydroindazol-6-one

1,2-dihydroindazol-6-one

Cat. No.: B7888630
M. Wt: 134.14 g/mol
InChI Key: FVCQWGDUOULXIJ-UHFFFAOYSA-N
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Description

It is a heterocyclic compound with a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol . This compound is characterized by its indazole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dihydroindazol-6-one can be synthesized through various synthetic routes. One common method involves the cyclization of 2-nitrobenzylamine with formic acid. The reaction typically requires heating under reflux conditions to facilitate the formation of the indazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1,2-dihydroindazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-oxoindazole derivatives.

    Reduction: Reduction reactions can convert it to 1,2-dihydroindazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole core.

Scientific Research Applications

1,2-dihydroindazol-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-dihydroindazol-6-one involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Indazole: A parent compound with a similar core structure but lacking the carbonyl group at the 6-position.

    Benzimidazole: Another heterocyclic compound with a similar bicyclic structure but with nitrogen atoms at different positions.

    Pyrazole: A simpler heterocycle that forms part of the indazole structure.

Uniqueness

1,2-dihydroindazol-6-one is unique due to the presence of the carbonyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1,2-dihydroindazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCQWGDUOULXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNNC2=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CNNC2=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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